molecular formula C19H21ClN4O B2892858 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine CAS No. 2415541-53-4

4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine

Cat. No.: B2892858
CAS No.: 2415541-53-4
M. Wt: 356.85
InChI Key: MABUVDIAZBDMIU-UHFFFAOYSA-N
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Description

4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 5-Chloro-2-methylphenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl halide in the presence of a base to form the substituted piperazine.

    Cyclopropylpyrimidine Formation: The cyclopropylpyrimidine moiety can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: Finally, the substituted piperazine and cyclopropylpyrimidine are coupled using a suitable coupling reagent to form the target compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine include:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to unique chemical and biological properties.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O/c1-13-2-5-15(20)10-18(13)23-6-8-24(9-7-23)19(25)17-11-16(14-3-4-14)21-12-22-17/h2,5,10-12,14H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABUVDIAZBDMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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